molecular formula C17H22N6O B13950951 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide CAS No. 33016-78-3

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide

Cat. No.: B13950951
CAS No.: 33016-78-3
M. Wt: 326.4 g/mol
InChI Key: BQNKKDBQYJPEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a piperazine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the piperazine and pyrazine groups. Common synthetic routes include:

    Formation of Benzamide Core: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzamide.

    Introduction of Piperazine Ring: The benzamide is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine derivative.

    Addition of Pyrazine Moiety: Finally, the piperazine derivative is reacted with pyrazine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyrazine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide can be compared with other similar compounds, such as:

    4-Amino-N-(2-pyridinyl)benzamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    4-Amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide: Contains a sulfonamide group and a chloro-substituted pyrazine ring.

    4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Features a methoxy group on the pyrazine ring.

These compounds share structural similarities but differ in their specific functional groups and substituents, leading to unique properties and applications.

Properties

CAS No.

33016-78-3

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C17H22N6O/c18-15-3-1-14(2-4-15)17(24)21-7-8-22-9-11-23(12-10-22)16-13-19-5-6-20-16/h1-6,13H,7-12,18H2,(H,21,24)

InChI Key

BQNKKDBQYJPEII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.